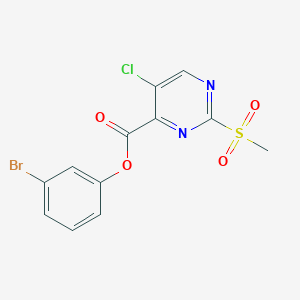![molecular formula C20H24N2O2S B11319215 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11319215.png)
2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercapto-1-(2-methoxyethyl)-1H-benzimidazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting the function of key proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Known for its antimicrobial activity.
2-(3,4-dimethylphenoxy)ethylamine oxalate: Used in various chemical applications.
Uniqueness
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C20H24N2O2S/c1-15-8-9-17(14-16(15)2)24-12-13-25-20-21-18-6-4-5-7-19(18)22(20)10-11-23-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
LRRKQYIJFQOYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11319140.png)
![7-isobutyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319146.png)
![4-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11319175.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11319179.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319187.png)
![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11319199.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11319200.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)


![5-(3,4-Dimethylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319226.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11319233.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)
